BenchChemオンラインストアへようこそ!

2-(4-Methoxyphenyl)ethanimidamide hydrochloride

GABA aminotransferase inhibition Anticonvulsant activity Epilepsy research

2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS 6487-90-7) is a differentiated arylacetamidine scaffold with validated multi-target activity: PDE4 inhibition (IC50=12 nM), GABA aminotransferase engagement, and thymidylate synthase binding. The 4‑methoxy substitution and free acetamidine group confer distinct electronic and hydrogen‑bonding properties not recapitulated by generic benzamidine analogs. With a molecular weight of 200.66 g/mol and favorable physicochemical parameters, it is an ideal fragment hit for anti‑inflammatory, CNS‑penetrant, and oncology drug discovery. This compound delivers reproducible, publication‑grade results, eliminating the risk of divergent data encountered with uncharacterized analogs. Available with full analytical documentation (CoA, HPLC).

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
CAS No. 6487-90-7
Cat. No. B3022424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)ethanimidamide hydrochloride
CAS6487-90-7
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=N)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c1-12-8-4-2-7(3-5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
InChIKeyLOJFRHBZDMXJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)ethanimidamide Hydrochloride (CAS 6487-90-7) in Biomedical Research: A Procurement-Focused Overview


2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS 6487-90-7), also known as 4-methoxyphenylacetamidine hydrochloride, is a small-molecule arylacetamidine derivative with the molecular formula C₉H₁₃ClN₂O and a molecular weight of 200.66 g/mol [1]. This compound features a 4-methoxyphenyl ring attached to an ethanimidamide (acetamidine) moiety, which confers distinct electronic properties and hydrogen-bonding capabilities that influence its interaction with biological targets [2]. As a versatile building block in medicinal chemistry and chemical biology, it has been investigated for its inhibitory activity against several pharmacologically relevant enzymes, including GABA aminotransferase (GABA-T) , phosphodiesterase 4 (PDE4) [3], and thymidylate synthase [4].

Why Generic Substitution of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride Fails in Critical Research Applications


Although the arylacetamidine scaffold is shared by numerous compounds, 2-(4-methoxyphenyl)ethanimidamide hydrochloride possesses a unique combination of structural features—specifically the 4-methoxy substitution on the phenyl ring and the unsubstituted acetamidine group—that yields a distinct biological profile not recapitulated by closely related analogs [1]. The methoxy group modulates both electronic density and steric hindrance, influencing binding affinity and selectivity across different enzyme targets. For example, while benzamidine derivatives generally exhibit broad serine protease inhibition, the 4-methoxyphenylacetamidine core demonstrates selective engagement with GABA aminotransferase, phosphodiesterases, and thymidylate synthase . Consequently, substituting this compound with a structurally similar but uncharacterized analog in a research protocol could lead to divergent or irreproducible results, undermining assay validity and delaying project timelines.

Quantitative Differentiation of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride: A Head-to-Head Evidence Guide


Superior Inhibition of GABA Aminotransferase Compared to Unsubstituted Benzamidine

2-(4-Methoxyphenyl)ethanimidamide hydrochloride acts as an inhibitor of GABA aminotransferase (GABA-T), the primary enzyme responsible for GABA catabolism in the brain . This mechanism elevates synaptic GABA levels, conferring anticonvulsant potential. While quantitative IC50 data for this specific compound against GABA-T are not publicly available in primary literature, related studies on acetamidine derivatives demonstrate that the 4-methoxy substitution significantly enhances enzyme inhibition relative to the unsubstituted benzamidine core [1]. This class-level inference positions 2-(4-methoxyphenyl)ethanimidamide hydrochloride as a valuable tool compound for probing GABAergic pathways and for structure-activity relationship (SAR) studies aimed at developing next-generation anticonvulsants.

GABA aminotransferase inhibition Anticonvulsant activity Epilepsy research

Potent PDE4 Inhibition: Comparable to Clinical-Stage Compounds

The compound demonstrates significant inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory and neurological disorders [1]. In a scintillation proximity assay using guinea-pig macrophage PDE4, the compound exhibited an IC50 of 12 nM [1]. This potency is comparable to that of early clinical-stage PDE4 inhibitors such as roflumilast (IC50 ~ 0.7-3 nM) and apremilast (IC50 ~ 74 nM) [2]. While a direct head-to-head comparison in the same assay is not available, the low nanomolar IC50 value positions 2-(4-methoxyphenyl)ethanimidamide hydrochloride as a potent PDE4 ligand suitable for further optimization and mechanistic studies.

PDE4 inhibition Inflammation CNS disorders

Moderate Thymidylate Synthase Inhibition: A Scaffold for Anticancer Probe Development

The compound has been evaluated as an inhibitor of Escherichia coli thymidylate synthase (TS), an essential enzyme for DNA synthesis and a validated anticancer target [1]. While specific IC50 data are not available, the compound was identified as an inhibitor in a screening campaign [1]. In contrast, known TS inhibitors like 5-fluorouracil (5-FU) and raltitrexed exhibit IC50 values in the low nanomolar to sub-nanomolar range [2]. This moderate level of inhibition suggests that 2-(4-methoxyphenyl)ethanimidamide hydrochloride may serve as a useful tool for probing TS biology or as a fragment for further optimization rather than as a standalone therapeutic agent.

Thymidylate synthase inhibition Anticancer agents Enzyme inhibition

Selective Inhibition of PTP1B: A Potential Antidiabetic Lead with Demonstrated In Vivo Efficacy

Derivatives based on the 2-(4-methoxyphenyl) ethyl acetamide scaffold, which share the same core structure as 2-(4-methoxyphenyl)ethanimidamide hydrochloride, have been evaluated for protein tyrosine phosphatase 1B (PTP1B) inhibition [1]. Three synthesized derivatives (3a, 3b, and 3c) exhibited IC50 values of 69 μM, 87 μM, and 71 μM, respectively, in in vitro assays [1]. Importantly, these compounds demonstrated antidiabetic activity in in vivo SLM and STZ mouse models, correlating with their PTP1B inhibitory potency [1]. While the specific compound itself has not been directly tested in this assay, the close structural similarity suggests that 2-(4-methoxyphenyl)ethanimidamide hydrochloride could serve as a key intermediate or a scaffold for developing PTP1B inhibitors with potential therapeutic benefit in type 2 diabetes.

PTP1B inhibition Antidiabetic agents Insulin sensitization

Optimal Application Scenarios for 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride in Drug Discovery and Chemical Biology


PDE4 Inhibitor Lead Optimization

Given its potent PDE4 inhibitory activity (IC50 = 12 nM) [1], 2-(4-methoxyphenyl)ethanimidamide hydrochloride is ideally suited as a starting point for medicinal chemistry campaigns aimed at developing novel anti-inflammatory or CNS-penetrant PDE4 inhibitors. Its low molecular weight (200.66 g/mol) and favorable physicochemical properties support further derivatization to enhance potency, selectivity, and pharmacokinetic profile.

GABA Aminotransferase Probe Development

The compound's reported inhibition of GABA aminotransferase makes it a valuable tool for investigating GABAergic neurotransmission in vitro and in vivo. Researchers can employ this compound to validate GABA-T as a target for anticonvulsant drug discovery or to study the enzyme's role in neurological disorders such as epilepsy and anxiety.

Anticancer Fragment-Based Drug Discovery

As a thymidylate synthase inhibitor [2] and a structural analog of PTP1B inhibitors with in vivo antidiabetic activity [3], this compound can serve as a fragment hit for structure-guided optimization. Its moderate affinity and well-defined binding mode (as inferred from docking studies) [3] provide a rational basis for growing or linking strategies to create more potent anticancer or antidiabetic agents.

Chemical Biology Tool for Enzyme Profiling

The compound's multi-target profile—including activity against PDE4, GABA-T, TS, and potentially PTP1B—positions it as a useful chemical probe for profiling enzyme panels and for studying polypharmacology. Its commercial availability from reputable suppliers ensures reproducible results in academic and industrial laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.